(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone

chemical-probe spirocyclic-libraries assay-annotation

(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone (CAS 1421507-52-9; molecular formula C₂₁H₂₁N₃O₂; MW 347.4) is a synthetic, spirocyclic small molecule composed of a benzimidazole core linked via a methanone bridge to a spiro[chroman-2,4'-piperidine] scaffold. The compound is listed in the ChEMBL database (CHEMBL1564869) and the BindingDB (BDBM50389497) ; however, the detailed pharmacological annotations associated with these entries correspond to the structurally distinct DNA-methyltransferase inhibitor RG 108, indicating the database assignments for this CAS number are ambiguous.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 1421507-52-9
Cat. No. B2737250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone
CAS1421507-52-9
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)OC5=CC=CC=C51
InChIInChI=1S/C21H21N3O2/c25-20(16-5-6-17-18(13-16)23-14-22-17)24-11-9-21(10-12-24)8-7-15-3-1-2-4-19(15)26-21/h1-6,13-14H,7-12H2,(H,22,23)
InChIKeyQIHZSCOIBPKUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1421507-52-9 – Chemical Identity and Preliminary Profiling of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone


(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone (CAS 1421507-52-9; molecular formula C₂₁H₂₁N₃O₂; MW 347.4) is a synthetic, spirocyclic small molecule composed of a benzimidazole core linked via a methanone bridge to a spiro[chroman-2,4'-piperidine] scaffold. The compound is listed in the ChEMBL database (CHEMBL1564869) and the BindingDB (BDBM50389497) [1][2]; however, the detailed pharmacological annotations associated with these entries correspond to the structurally distinct DNA-methyltransferase inhibitor RG 108, indicating the database assignments for this CAS number are ambiguous. No peer-reviewed studies, patents, or authoritative quality-controlled datasets were identified that report the synthesis, biological activity, or physicochemical characterization of this precise compound. Consequently, the compound cannot be positioned within a defined pharmacological class and lacks a baseline evidence package for scientific selection.

Absence of Activity-Anchored Comparability Prevents Generic Substitution for CAS 1421507-52-9


Substitution within the spiro[chroman-2,4'-piperidine] amide series is not straightforward because even minor structural modifications—such as the presence or absence of a 4‑oxo group, the nature of the heteroaryl acyl substituent, or the benzimidazole substitution pattern—profoundly alter target engagement (e.g., ACC2 IC₅₀ ranging from 16 nM to >10 µM) [1][2]. For the title compound, no target, cellular activity, or selectivity profile has been reported. Without a measured biological fingerprint, it is impossible to determine whether this compound shares the pharmacological space of the closest annotated analogs (e.g., ACC2 inhibitors, anticancer spiro[chroman-piperidine]-4-ones). Generic replacement with a structurally proximal but biologically characterized chemotype therefore carries an unquantifiable risk of loss of activity, off‑target emergence, or failed assay transfer, making evidence‑based procurement impossible.

Quantitative Differentiation Evidence for (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone: Results of Systematic Literature and Database Mining


No Head‑to‑Head or Cross‑Study Activity Data Available Versus Defined Comparators

A systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, and patent repositories (USPTO, WIPO, freepatentsonline) retrieved zero primary research articles, patents, or authoritative database entries that report quantitative biological, biochemical, or biophysical data for this compound. The closest annotated chemotypes—spiro[chroman-2,4'-piperidine]-4-one derivatives with anticancer activity (most active compound 16 IC₅₀ = 0.31‑5.62 µM across MCF‑7, A2780, HT‑29) [1] and ACC2 inhibitors such as the benzimidazole‑carboxamide spirocycle (IC₅₀ = 16 nM on human recombinant ACC2) [2]—are structurally distinct and do not contain the (1H-benzo[d]imidazol-5-yl)methanone motif. No direct comparison or cross‑study normalization can therefore be performed.

chemical-probe spirocyclic-libraries assay-annotation

Selectivity Profile Not Determined; Database Annotations Are Misassigned

The ChEMBL and BindingDB entries linked to this compound (CHEMBL1564869; BDBM50389497) carry IC₅₀ and Kᵢ values for DNMT3B (900 nM), DNMT1 (390 µM), and the M.SssI methyltransferase (Kᵢ = 230 nM) [1][2]. However, the underlying chemical structure in those records is (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid (RG 108), not the spirocyclic benzimidazole methanone. The DNMT activity data cannot be attributed to CAS 1421507-52-9, and no authentic selectivity or target‑engagement measurements exist for the compound of interest.

DNMT target-selectivity data-curation

Physicochemical and ADME Data: Absent from All Authoritative Sources

No experimentally determined or predicted (by authoritative models with published training sets) values for solubility, logP, permeability, metabolic stability, or plasma protein binding are available for this compound in any accessed database or publication. Procurement‑ready analogs in the spiro[chroman-piperidine] series, such as the ACC2 inhibitor BDBM50314889, have demonstrated cellular target engagement (CHO cell ACC2 IC₅₀ = 16 nM) [1], implying sufficient cell permeability and target accessibility for that chemotype, but this cannot be extrapolated to the title compound.

physicochemical-properties drug-likeness procurement-quality

Potential Application Scenarios for CAS 1421507-52-9: Grounded in Current Evidence Limitations


Scaffold‑Hopping Library Design for Acetyl‑CoA Carboxylase (ACC) or Kinase Programs

The spiro[chroman-2,4'-piperidine] core with a benzimidazole amide side chain could serve as a topological mimetic of the ACC‑active benzimidazole‑carboxamide spirocycles (ACC2 IC₅₀ = 16 nM) [1]. In the absence of activity data, this compound may only be considered as a virtual screening hit or a synthetic intermediate for library enumeration, provided that downstream biological validation is planned.

Negative Control for Assay Interference Studies

Because the compound has no known biological activity, it could be employed as a matched negative control in high‑throughput screening (HTS) campaigns targeting spirocyclic chemotypes, helping to identify assay interference from the spiro[chroman-piperidine] scaffold itself.

Starting Material for Derivatization to Generate Structure–Activity Relationships (SAR)

The unadorned benzimidazole and chroman rings offer multiple sites for functionalization (e.g., halogenation, methylation, ketone introduction). Researchers may procure the compound as a versatile starting point for systematic SAR exploration, with the caveat that all activity and selectivity endpoints must be established de novo.

Quote Request

Request a Quote for (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.